3-(Bis(2-methoxyethoxy)methylsilyl)propyl methacrylate
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Overview
Description
3-(Bis(2-methoxyethoxy)methylsilyl)propyl methacrylate is a chemical compound with the molecular formula C14H28O6Si and a molecular weight of 320.45 g/mol . It is a methacrylate ester that contains a silyl group, making it a versatile compound in various applications, particularly in the field of polymer chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bis(2-methoxyethoxy)methylsilyl)propyl methacrylate typically involves the reaction of methacrylic acid with 3-(bis(2-methoxyethoxy)methylsilyl)propyl alcohol. The reaction is usually carried out in the presence of a catalyst such as a strong acid (e.g., sulfuric acid) or a base (e.g., sodium hydroxide) to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled temperature and pressure, and the product is purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
3-(Bis(2-methoxyethoxy)methylsilyl)propyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form polymers with unique properties.
Hydrolysis: The silyl group can be hydrolyzed under acidic or basic conditions to form silanols.
Substitution: The methacrylate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are employed.
Substitution: Nucleophiles such as amines or thiols can be used.
Major Products Formed
Polymers: Formed through polymerization, these polymers can be used in coatings, adhesives, and sealants.
Silanols: Formed through hydrolysis, these compounds can further react to form siloxanes.
Scientific Research Applications
3-(Bis(2-methoxyethoxy)methylsilyl)propyl methacrylate has a wide range of applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of functional polymers with unique properties.
Biology and Medicine: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Mechanism of Action
The mechanism of action of 3-(Bis(2-methoxyethoxy)methylsilyl)propyl methacrylate involves its ability to undergo polymerization and form cross-linked networks. The silyl group enhances the compound’s reactivity and allows for the formation of stable siloxane bonds. These properties make it suitable for applications requiring durable and flexible materials .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trimethoxysilyl)propyl methacrylate
- 3-(Triethoxysilyl)propyl methacrylate
- 3-(Methacryloxypropyl)trimethoxysilane
Uniqueness
3-(Bis(2-methoxyethoxy)methylsilyl)propyl methacrylate is unique due to its bis(2-methoxyethoxy)methylsilyl group, which provides enhanced solubility and reactivity compared to other silyl methacrylates. This makes it particularly useful in applications requiring high-performance materials .
Properties
CAS No. |
93804-26-3 |
---|---|
Molecular Formula |
C14H28O6Si |
Molecular Weight |
320.45 g/mol |
IUPAC Name |
3-[bis(2-methoxyethoxy)-methylsilyl]propyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H28O6Si/c1-13(2)14(15)18-7-6-12-21(5,19-10-8-16-3)20-11-9-17-4/h1,6-12H2,2-5H3 |
InChI Key |
IQNCMVGYSANBSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCC[Si](C)(OCCOC)OCCOC |
Origin of Product |
United States |
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